2-(4-Formylbenzamido)ethyl nitrate
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-(4-Formylbenzamido)ethyl nitrate is malignant cells . This compound has shown a remarkable ability to prevent the proliferation of specific malignant cells . It is also used as a linker with aldehyde functionality for antibody-drug-conjugation (ADC) .
Mode of Action
The compound interacts with its targets, the malignant cells, and inhibits their proliferation
Biochemical Pathways
Given its anti-proliferative effect on malignant cells , it can be inferred that it likely interferes with the cell cycle and proliferation pathways.
Result of Action
The primary result of the action of this compound is the prevention of the proliferation of specific malignant cells . It has been widely recognized for its anti-tumor properties . In addition, it has potent antibacterial efficacy against specific bacterial strains .
Biochemical Analysis
Cellular Effects
2-(4-Formylbenzamido)ethyl nitrate has shown remarkable ability to prevent the proliferation of specific malignant cells It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ald-Ph-amido-C2-nitrate involves the reaction of thiazolidine derivatives with specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific patents .
Industrial Production Methods: Industrial production of Ald-Ph-amido-C2-nitrate typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for high yield and involves stringent quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: Ald-Ph-amido-C2-nitrate primarily undergoes substitution reactions due to its role as a linker in antibody-drug conjugates . It is designed to remain stable and non-reactive under physiological conditions, ensuring that the drug remains attached to the antibody until it reaches the target cells .
Common Reagents and Conditions: The compound is stable under a wide range of conditions, making it suitable for various conjugation processes. Common reagents used in its reactions include coupling agents and solvents that facilitate the attachment of the drug to the antibody .
Major Products Formed: The major product formed from reactions involving Ald-Ph-amido-C2-nitrate is the antibody-drug conjugate itself, which retains the therapeutic agent until it reaches the target site .
Scientific Research Applications
Ald-Ph-amido-C2-nitrate is extensively used in the field of targeted cancer therapy. Its primary application is in the synthesis of antibody-drug conjugates, which are designed to deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells . This compound is also used in research to develop new therapeutic agents and improve the efficacy of existing treatments .
Comparison with Similar Compounds
- Ald-Ph-amido-C2-nitrate is compared with other noncleavable linkers such as maleimide and succinimide derivatives .
- Cleavable linkers like disulfide and acid-cleavable linkers are also considered for comparison .
Uniqueness: Ald-Ph-amido-C2-nitrate stands out due to its high stability and non-reactive nature under physiological conditions. This makes it an ideal choice for applications where premature release of the drug could lead to toxicity . Its unique chemical structure ensures that the drug remains attached to the antibody until it reaches the target cells, enhancing the efficacy and safety of the treatment .
Properties
IUPAC Name |
2-[(4-formylbenzoyl)amino]ethyl nitrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-7-8-1-3-9(4-2-8)10(14)11-5-6-17-12(15)16/h1-4,7H,5-6H2,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAJXPIXWKHNPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCO[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.